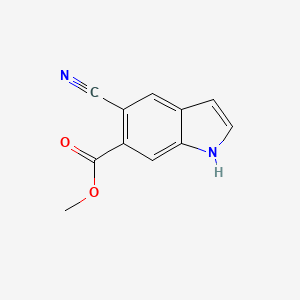

methyl 5-cyano-1H-indole-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyano-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)9-5-10-7(2-3-13-10)4-8(9)6-12/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSXUVJIRVXRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=CNC2=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101283886 | |

| Record name | Methyl 5-cyano-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227267-07-3 | |

| Record name | Methyl 5-cyano-1H-indole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227267-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-cyano-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of Methyl 5 Cyano 1h Indole 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity within the molecule.

The ¹H NMR spectrum of methyl 5-cyano-1H-indole-6-carboxylate is expected to display distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) ring contains a characteristic substitution pattern that influences the chemical shifts and coupling patterns of its protons. The presence of two electron-withdrawing groups, a cyano group at position C5 and a methyl carboxylate group at C6, significantly deshields the protons on the benzene (B151609) portion of the indole ring.

The anticipated signals would include:

A broad singlet for the indole N-H proton (H1), typically appearing far downfield.

Signals for the H2 and H3 protons of the pyrrole (B145914) ring, likely appearing as doublets or triplets depending on their coupling.

Singlets for the aromatic protons H4 and H7, as they lack adjacent proton coupling partners.

A singlet for the three protons of the methyl ester (-OCH₃) group.

The predicted chemical shifts (δ) are tabulated below, based on data from similar indole structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| N-H (H1) | ~11.0 - 12.0 | Broad Singlet |

| H2 | ~7.5 - 7.8 | Triplet / Doublet of Doublets |

| H3 | ~6.6 - 6.9 | Triplet / Doublet of Doublets |

| H4 | ~8.2 - 8.4 | Singlet |

| H7 | ~8.0 - 8.2 | Singlet |

| -OCH₃ | ~3.9 - 4.1 | Singlet |

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the attached functional groups.

Key expected signals include:

A signal for the ester carbonyl carbon (C=O) in the downfield region (160-170 ppm).

A signal for the nitrile carbon (C≡N) around 115-120 ppm.

Signals for the eight carbons of the indole ring system. The carbons directly attached to the electron-withdrawing groups (C5, C6) and the nitrogen atom (C2, C7a) will have their shifts significantly affected.

A signal for the methyl ester carbon (-OCH₃) around 52-55 ppm.

The predicted ¹³C NMR chemical shifts are summarized in the following table.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~128 - 132 |

| C3 | ~103 - 107 |

| C3a | ~125 - 129 |

| C4 | ~123 - 127 |

| C5 | ~105 - 109 |

| C6 | ~130 - 134 |

| C7 | ~135 - 139 |

| C7a | ~138 - 142 |

| -C≡N | ~117 - 120 |

| -C=O | ~165 - 169 |

| -OCH₃ | ~52 - 55 |

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the H2 and H3 protons on the pyrrole ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals for H2, H3, H4, H7, and the methyl group to their corresponding carbon signals (C2, C3, C4, C7, and -OCH₃), providing strong evidence for the initial assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary (non-protonated) carbons and assembling the molecular fragments. Key expected correlations would include:

The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and C6.

The H4 proton to C3a, C5, and C7a.

The H7 proton to C5, C6, and C7a.

The H2 and H3 protons to the bridgehead carbons C3a and C7a.

| 2D NMR Technique | Purpose | Key Expected Correlations |

| COSY | Identifies ¹H-¹H spin coupling systems | H2 ↔ H3 |

| HSQC | Correlates protons to their directly attached carbons | H2↔C2; H3↔C3; H4↔C4; H7↔C7; -OCH₃ ↔ -OCH₃ |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations | -OCH₃ ↔ C=O, C6; H4 ↔ C5, C7a; H7 ↔ C5, C6 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its specific functional groups. The nitrile and ester groups, in particular, have strong and distinct infrared absorptions.

The expected prominent peaks are:

A sharp, medium-intensity peak for the N-H stretch of the indole ring.

A sharp, medium-intensity peak for the C≡N (nitrile) stretch.

A strong, sharp peak for the C=O (ester) carbonyl stretch.

Bands corresponding to C-O stretching of the ester group.

Absorptions for aromatic C-H stretching and C=C ring stretching.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Nitrile C≡N | Stretch | 2220 - 2240 |

| Ester C=O | Stretch | 1710 - 1730 |

| Aromatic C=C | Ring Stretch | 1500 - 1600 |

| Ester C-O | Stretch | 1200 - 1300 |

Raman spectroscopy provides complementary information to FTIR. Vibrations that involve a change in polarizability, such as those from symmetric and non-polar bonds, tend to produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the nitrile and aromatic ring vibrations.

The C≡N stretch is expected to give a strong and sharp signal, making it an excellent diagnostic peak.

The aromatic C=C ring stretching and ring breathing modes of the indole system would also be prominent in the Raman spectrum, providing information about the heterocyclic core.

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Nitrile C≡N | Stretch | 2220 - 2240 | Strong |

| Aromatic C=C | Ring Stretch | 1500 - 1600 | Strong / Medium |

| Indole Ring | Ring Breathing | 1000 - 1100 | Medium |

Electronic Absorption (UV-Vis) Spectroscopy

The electronic absorption spectrum of an organic molecule provides critical insights into its chromophoric system and the nature of its electronic transitions. For this compound, the interplay between the indole ring and its electron-withdrawing cyano and methyl carboxylate substituents dictates its UV-Vis absorption profile.

Characterization of Electronic Transitions and Chromophores

The chromophore of this compound is the entire substituted indole system. The indole nucleus itself possesses two primary electronic transitions, the ¹Lₐ and ¹Lₑ bands, arising from π-π* transitions. The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the indole ring.

The expected UV-Vis spectrum would likely display distinct absorption bands corresponding to the perturbed ¹Lₐ and ¹Lₑ transitions of the indole core. The fine structure of these bands would be influenced by the solvent polarity, with more polar solvents potentially leading to a loss of vibrational fine structure and further shifts in the absorption maxima.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the precise determination of a molecule's elemental composition and for elucidating its fragmentation pathways, which can confirm its structure.

Determination of Molecular Formula and Fragmentation Patterns

The molecular formula of this compound is C₁₁H₈N₂O₂, with a calculated molecular weight of approximately 200.19 g/mol . nih.govsigmaaldrich.com High-resolution mass spectrometry would confirm this elemental composition with high accuracy, typically within a few parts per million.

While a specific experimental HRMS fragmentation pattern for this compound is not detailed in the available literature, general fragmentation patterns for indole esters can be predicted. The molecular ion peak ([M]⁺) would be expected to be prominent. Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z [M - 31]⁺.

Loss of the entire ester group (-COOCH₃): This would lead to a fragment at m/z [M - 59]⁺.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is also a common pathway.

Cleavage of the indole ring: More energetic conditions could lead to the fragmentation of the heterocyclic ring system itself.

The presence of the cyano group would also influence the fragmentation, potentially leading to characteristic losses or rearrangements involving this functionality. Studies on other functionalized indoles have shown that the fragmentation is often initiated at the substituent groups. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, angles, and information about intermolecular interactions that govern the crystal packing.

Although a crystal structure for this compound has not been specifically reported in the searched literature, analysis of closely related structures, such as methyl 5-methoxy-1H-indole-2-carboxylate, can provide valuable insights into the expected structural features. unica.it

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

The crystal structure would reveal the planarity of the indole ring system. The bond lengths within the indole core would be expected to be consistent with its aromatic character, though they would be slightly perturbed by the substituents. The C-C and C-N bonds of the pyrrole ring would exhibit lengths intermediate between single and double bonds. The C≡N bond of the cyano group would have a characteristic short length, and the C=O and C-O bonds of the methyl carboxylate group would display typical ester bond lengths.

Key bond angles around the sp² hybridized carbons of the benzene and pyrrole rings would be approximately 120°. The geometry around the ester group would also be defined. Dihedral angles would describe the orientation of the methyl carboxylate group relative to the plane of the indole ring.

Hypothetical Bond Data Based on Analogues:

| Bond/Angle | Expected Value Range |

| C=O (ester) | 1.20 - 1.23 Å |

| C-O (ester) | 1.33 - 1.36 Å |

| C≡N (cyano) | 1.14 - 1.16 Å |

| Indole Ring C-C | 1.36 - 1.44 Å |

| Indole Ring C-N | 1.37 - 1.39 Å |

| C-C-C (benzene) | ~120° |

| C-N-C (pyrrole) | ~108° |

This table presents expected values based on crystallographic data of similar indole derivatives and is for illustrative purposes only, as specific data for the target compound is not available.

Theoretical and Computational Investigations on Methyl 5 Cyano 1h Indole 6 Carboxylate

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Characterization of Intra- and Intermolecular Interactions

The crystalline structure and resulting bulk properties of methyl 5-cyano-1H-indole-6-carboxylate are governed by a complex network of intra- and intermolecular forces. Computational chemistry provides powerful tools to dissect and quantify these interactions, offering insights into the molecule's solid-state behavior and potential for polymorphism. A key technique in this analysis is Hirshfeld surface analysis, which maps the regions of space where intermolecular contacts occur and quantifies their nature and relative significance. iucr.orgnih.goviucr.org

For this compound, several types of interactions are anticipated. The presence of the N-H group in the indole (B1671886) ring, the cyano (-C≡N) group, and the carbonyl (C=O) oxygen of the ester moiety makes hydrogen bonding a dominant feature. The N-H group can act as a hydrogen bond donor, while the nitrogen of the cyano group and the carbonyl oxygen are potent hydrogen bond acceptors. These interactions are critical in forming stable supramolecular assemblies, such as dimers or chains. nih.govnih.gov

A theoretical investigation would yield data similar to that presented in the table below, summarizing the relative contributions of the most significant intermolecular contacts.

| Interaction Type | Reciprocal Contacts | Hypothetical Contribution (%) | Description |

|---|---|---|---|

| Hydrogen Bonding | O···H / H···O | 28.5 | Primarily involves the carbonyl oxygen and indole N-H, as well as weaker C-H···O contacts. |

| N···H / H···N | 15.2 | Contacts between the cyano nitrogen and indole N-H or aryl C-H groups. | |

| Van der Waals | H···H | 25.8 | Represents a significant portion of the surface contacts, typical for organic molecules. |

| π-Interactions | C···C | 8.5 | Indicates π-π stacking between indole rings. |

| C···H / H···C | 11.3 | Represents C-H···π interactions between the edge of one ring and the face of another. | |

| Other | N···C, O···C, etc. | 10.7 | Other minor van der Waals contacts. |

Note: The data in this table is illustrative and represents the type of results expected from a computational Hirshfeld analysis, not empirical data.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While crystal structure analysis provides a static picture, this compound is a dynamic entity, particularly in solution or when interacting with biological macromolecules. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the molecule's conformational landscape and dynamic behavior over time. nih.govnih.gov

MD simulations model the molecule at an atomistic level, solving Newton's equations of motion for the system. This allows researchers to observe how the molecule moves, flexes, and rotates in different environments (e.g., in a solvent box of water or an organic solvent). A key aspect of this exploration is the conformational flexibility, which for this molecule is primarily centered around the rotatable bond of the methyl carboxylate group (-COOCH₃). While the indole ring itself is rigid, the orientation of the ester group can vary, potentially influencing its interaction profile.

A typical MD simulation study would involve placing the molecule in a simulated environment and running the simulation for a duration sufficient to sample its major conformational states (nanoseconds to microseconds). The resulting trajectory provides a wealth of information. Analysis of parameters such as the root mean square deviation (RMSD) can indicate the stability of the molecule's conformation over time. nih.gov The root mean square fluctuation (RMSF) of individual atoms can highlight which parts of the molecule are most flexible.

The conformational landscape can be mapped by plotting the simulation trajectory against key dihedral angles. For this compound, the dihedral angle defining the orientation of the methyl group relative to the indole ring would be of primary interest. By calculating the potential energy for each conformation, a potential energy surface can be generated, revealing the low-energy, most probable conformations. researchgate.net

MD simulations are also invaluable for studying aggregation behavior. In solution, molecules like this can form aggregates through π-π stacking and hydrogen bonding, a process that can be observed directly in simulations. nih.gov By analyzing the radial distribution function, g(r), between the centers of mass of the molecules, one can quantify the likelihood of finding molecules at a certain distance from each other, providing clear evidence of aggregation. nih.gov

The findings from an MD simulation could be summarized in a table like the one below, which outlines key dynamic and conformational parameters.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Average RMSD | 1.2 Å | Indicates overall structural stability during the simulation. |

| Ester Group Dihedral Angle (Major Conformer) | ~175° | Defines the most stable orientation of the methyl carboxylate group relative to the indole plane. |

| Ester Group Rotational Barrier | 3.5 kcal/mol | Energy required to rotate the ester group, indicating its relative flexibility at room temperature. |

| Diffusion Coefficient (in water) | 0.65 x 10⁻⁵ cm²/s | Measures the mobility of the molecule in a solvent, relevant for understanding its transport properties. |

| Solvation Free Energy | -8.2 kcal/mol | Indicates the energetic favorability of dissolving the molecule in the simulated solvent. |

Note: The data in this table is illustrative and represents the type of results expected from a molecular dynamics study, not empirical data.

Through these computational methods, a detailed, multi-dimensional understanding of this compound's chemical behavior can be achieved, bridging the gap between its static structure and its dynamic function.

Chemical Reactivity and Synthetic Transformations of Methyl 5 Cyano 1h Indole 6 Carboxylate

Reaction Mechanism Studies and Kinetics

Detailed mechanistic and kinetic studies specifically for methyl 5-cyano-1H-indole-6-carboxylate are not extensively documented in publicly available literature. However, the reactivity of the indole (B1671886) core is well-established. Indole is an electron-rich aromatic heterocycle, making it prone to electrophilic substitution. The rate of electrophilic aromatic substitution for indole is significantly greater than that of benzene (B151609), often by a factor of 10¹³. pearson.com

The presence of both an electron-withdrawing cyano group and an electron-withdrawing methyl carboxylate group on the benzene portion of the indole nucleus is expected to deactivate the ring towards electrophilic attack compared to unsubstituted indole. These groups withdraw electron density, making the aromatic system less nucleophilic. Conversely, these substituents can activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to them, should a suitable leaving group be present.

Kinetic studies on the esterification of carboxylic acids have shown that the reaction rates are influenced by the structure of the alcohol and the ability to form hydrogen-bonded transition states. While specific kinetic data for the esterification leading to this compound is unavailable, general principles of Fischer-Speier esterification apply. The reaction is typically acid-catalyzed and proceeds through a series of reversible steps.

Functional Group Interconversions of the Cyano and Carboxylate Moieties

The cyano and carboxylate groups of this compound are amenable to a variety of synthetic transformations, allowing for the introduction of diverse functionalities.

Hydrolysis and Esterification Reactions

The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 5-cyano-1H-indole-6-carboxylic acid. This transformation is typically achieved under basic conditions, for example, using an aqueous solution of a hydroxide (B78521) salt like sodium hydroxide or potassium hydroxide, followed by acidic workup. The reverse reaction, esterification of 5-cyano-1H-indole-6-carboxylic acid, can be accomplished by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

A general procedure for the direct C-H carboxylation of a related compound, 5-cyanoindole (B20398), to form 5-cyano-1H-indole-3-carboxylic acid has been reported using lithium tert-butoxide and carbon dioxide, followed by an acidic quench. chemicalbook.com This suggests a potential route to the 6-carboxylic acid derivative as well, although regioselectivity would be a key consideration.

Table 1: Hydrolysis and Esterification Reactions

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | 1. NaOH (aq), Heat 2. HCl (aq) | 5-Cyano-1H-indole-6-carboxylic acid |

| Esterification | Methanol, H₂SO₄ (cat.), Heat | This compound |

Nitrile Reduction and Derivatization

The cyano group is a versatile functional handle that can be transformed into other nitrogen-containing moieties.

Nitrile to Amine: The reduction of the nitrile group to a primary amine (aminomethyl group) is a common and useful transformation. This can be achieved using various reducing agents. Catalytic hydrogenation over catalysts like Raney nickel or palladium on carbon is a standard method. Other powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can also be employed to afford the corresponding amine.

Nitrile to Amide: The cyano group can be partially hydrolyzed to an amide under controlled acidic or basic conditions. For instance, treatment with potassium hydroxide in tert-butyl alcohol is a known method for converting nitriles to amides. acs.org

Table 2: Nitrile Reduction and Derivatization

| Reaction | Reagents and Conditions | Product Functional Group |

| Nitrile Reduction | H₂, Raney Ni or Pd/C | Aminomethyl (-CH₂NH₂) |

| Nitrile Reduction | LiAlH₄, then H₂O | Aminomethyl (-CH₂NH₂) |

| Nitrile Hydrolysis | KOH, t-BuOH | Carboxamide (-CONH₂) |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The indole nucleus has a rich chemistry involving aromatic substitution reactions. The regioselectivity of these reactions on this compound is dictated by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution: The indole ring is inherently reactive towards electrophiles, with the C3 position being the most nucleophilic. bhu.ac.inquimicaorganica.org However, the presence of the electron-withdrawing cyano and carboxylate groups at the 5- and 6-positions deactivates the benzene ring towards electrophilic attack. Therefore, electrophilic substitution is expected to occur preferentially on the pyrrole (B145914) ring, primarily at the C3 position. If the C3 position were blocked, substitution might occur at the C2 position. Common electrophilic substitution reactions for indoles include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which typically require milder conditions than for benzene. quimicaorganica.org

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the cyano and carboxylate groups makes the benzene ring of the indole susceptible to nucleophilic aromatic substitution (SNAᵣ), especially if a good leaving group is present on the ring. For instance, if a halogen were present at a position activated by the cyano or carboxylate group (e.g., C4 or C7), it could be displaced by various nucleophiles. Studies on related cyano-substituted indolizines have shown that a chloro group can be readily displaced by nucleophiles such as methoxide (B1231860) and various amines.

Role as a Precursor in Multi-Step Organic Synthesis

This compound is a valuable intermediate for the synthesis of more elaborate molecular architectures, particularly those containing fused heterocyclic systems.

Building Block for Complex Indole-Based Heterocycles

The functional groups on this compound provide multiple reaction sites for cyclization reactions. The development of new synthetic methodologies is crucial for creating novel indole derivatives with potential biological activities. researchgate.netsigmaaldrich.com For example, the cyano and the N-H groups, or the carboxylate and an adjacent N-H or C-H bond, can participate in intramolecular cyclizations to form fused ring systems. The synthesis of spiro[indole-3,4'-pyridine] derivatives from isatins (which contain an indole core) highlights the utility of indole scaffolds in constructing complex heterocyclic systems. mdpi.com Although specific examples starting from this compound are not prevalent in the literature, its structure suggests it could be a key precursor for various fused indole heterocycles.

Synthetic Utility in Scaffold Diversity Generation

The unique structural arrangement of this compound makes it an attractive starting material for generating a diverse range of molecular scaffolds, a critical aspect of modern drug discovery and materials science. The ability to selectively manipulate its functional groups allows for the construction of a variety of heterocyclic systems, including fused rings and spirocyclic structures.

While direct and extensive research on the use of this compound in large-scale diversity-oriented synthesis is still emerging, the known reactivity of its constituent functional groups provides a strong indication of its potential. For instance, the cyano group can be a key participant in the formation of new heterocyclic rings. It is well-established that cyano groups can react with a variety of binucleophiles to construct fused pyrimidine (B1678525) rings, a common scaffold in many biologically active compounds. ias.ac.innih.gov This type of reaction, often proceeding through a multi-component pathway, allows for the rapid assembly of complex molecules from simple precursors. nih.govfrontiersin.org

Moreover, the indole nucleus itself is a privileged scaffold in medicinal chemistry, and methods to further elaborate its structure are of significant interest. rsc.org The presence of the ester and cyano groups on the benzene portion of the indole ring of this compound allows for transformations that can lead to novel fused systems. For example, the hydrolysis of the ester to a carboxylic acid, followed by intramolecular cyclization reactions, could provide access to a variety of polycyclic indole derivatives.

The generation of spirocyclic scaffolds is another area where this compound shows promise. Spiro-indoline heterocycles are of considerable interest due to their unique three-dimensional structures. nih.govnih.gov The C3 position of the indole ring in this compound, being a nucleophilic center, could potentially react with various electrophiles to initiate a cascade of reactions leading to the formation of spirocyclic systems.

The following table summarizes the potential transformations of the functional groups present in this compound and the resulting scaffold diversity.

| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Scaffold Type |

| Cyano Group (C5) | Cyclocondensation | Guanidine, Amidines | Fused Pyrimidines |

| Hydrolysis | Acid or Base | Carboxylic Acid | |

| Reduction | Catalytic Hydrogenation, LiAlH4 | Amine | |

| Cycloaddition | Azides | Tetrazoles | |

| Methyl Ester (C6) | Hydrolysis | LiOH, NaOH | Carboxylic Acid |

| Amidation | Amines | Amides | |

| Reduction | LiAlH4 | Alcohol | |

| Grignard Reaction | Grignard Reagents | Tertiary Alcohols | |

| Indole N-H | Alkylation | Alkyl Halides, Base | N-Substituted Indoles |

| Acylation | Acyl Chlorides, Anhydrides | N-Acyl Indoles | |

| Michael Addition | α,β-Unsaturated Carbonyls | N-Alkylated Indoles | |

| Indole Ring (C3) | Electrophilic Substitution | Vilsmeier-Haack, Friedel-Crafts | C3-Functionalized Indoles |

This table is generated based on known chemical principles and reactions of similar functional groups and does not represent experimentally verified reactions for this specific compound unless otherwise cited.

The synthesis of diverse molecular libraries is a cornerstone of modern high-throughput screening efforts. The strategic functionalization of this compound can lead to a vast array of derivatives. For instance, a combinatorial approach could involve the parallel reaction of the N-H with a library of alkylating agents, followed by the differential transformation of the cyano and ester groups. This would rapidly generate a library of compounds with diverse substituents and potentially different core scaffolds, suitable for screening against a variety of biological targets.

Design and Synthesis of Derivatives and Analogues of Methyl 5 Cyano 1h Indole 6 Carboxylate

Structural Modification Strategies at the Indole (B1671886) Nitrogen (N1-Substituents)

The nitrogen atom at the N1 position of the indole ring is a primary target for structural modification, offering a convenient handle to introduce a wide array of substituents and modulate the compound's properties. A common and straightforward strategy is N-alkylation. For instance, the N-H group can be readily converted to an N-methyl group. One documented method involves reacting the parent indole-6-carboxylate with methyl iodide in the presence of potassium hydroxide (B78521) (KOH) in acetone (B3395972) nih.gov. This reaction proceeds by deprotonation of the indole nitrogen by the base, forming an indolide anion that then acts as a nucleophile, attacking the methyl iodide to yield the N1-methylated product nih.gov.

Beyond simple alkylation, more complex residues can be attached to the N1 position to build elaborate derivatives. Synthetic methodologies often involve the coupling of the indole core with various building blocks. For example, in the synthesis of related 6-bromoindole (B116670) derivatives, residues have been assembled at the nitrogen atom by reacting the indole with molecules containing a suitable leaving group, such as a chloromethyl group, often in the presence of a strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) nih.gov. This approach allows for the introduction of functionalized side chains, including those containing furan (B31954) or pyrazole (B372694) rings, significantly expanding the chemical space accessible from the indole scaffold nih.gov. The electronic effect of these N1-substituents can play a crucial role in the biological activity of the resulting molecules, as seen in studies of N1-benzenesulfonylindole analogs where substituents influence receptor affinity nih.gov.

Table 1: Examples of N1-Substitution Reactions on Indole Scaffolds

| Reaction Type | Reagents | N1-Substituent Introduced | Reference |

|---|---|---|---|

| N-Methylation | Methyl iodide, KOH, Acetone | Methyl (-CH3) | nih.gov |

| N-Alkylation | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, NaH, DMF | (5-(Methoxycarbonyl)-2-methylfuran-3-yl)methyl | nih.gov |

| N-Alkynylation | Propargyl bromide (to form N1-prop-2-yn-1-yl intermediate) | Propargyl (-CH2C≡CH) | nih.gov |

| N-Arylation (Ullmann) | BocNHNH2 (used in synthesis of phenylhydrazine (B124118) precursor for Fischer indole synthesis) | Aryl group (via Fischer synthesis) | rsc.org |

Exploration of Substituent Effects at the C2, C3, C4, and C7 Positions

While the N1 position is a key modification site, altering substituents on the carbocyclic and pyrrolic rings of the indole nucleus is a fundamental strategy for fine-tuning molecular properties. Structure-activity relationship (SAR) studies on analogous indole scaffolds provide significant insights into the effects of substitution at the C2, C3, C4, and C7 positions.

In a series of 1H-indole-2-carboxamides, which are structurally related to the title compound, modifications at the C3 and C5 positions were found to be critical for modulating activity at the CB1 receptor nih.gov. These studies revealed that the introduction of small alkyl groups, such as an ethyl group, at the C3 position was favorable. Furthermore, placing a chloro or fluoro group at the C5 position enhanced the modulatory potency of these compounds nih.gov. This highlights the importance of both steric and electronic factors, where the size of the C3 substituent and the electron-withdrawing nature of the C5 substituent are key determinants of activity.

Isosteric and Bioisosteric Replacements of the Cyano and Carboxylate Groups

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a compound's physicochemical properties, metabolic stability, or potency while retaining its essential biological activity. drughunter.comcambridgemedchemconsulting.com For methyl 5-cyano-1H-indole-6-carboxylate, both the cyano and the methyl carboxylate groups are prime candidates for such modifications.

Cyano Group Replacement: The cyano group (-C≡N) can be replaced by other small, electron-withdrawing groups. A notable example is the bioisosteric relationship between a cyano group and a fluorine atom. Research on 5-substituted indole-butyl-amines has shown that replacing a 5-fluoro substituent with a 5-cyano group resulted in compounds with remarkably comparable in vitro target profiles and metabolic properties, indicating a strong case for their bioisosterism in that specific molecular context. researchgate.netchimia.ch This comparability is attributed to their similar electronic properties and ability to act as hydrogen bond acceptors.

Carboxylate Group Replacement: The methyl carboxylate group (-COOCH₃) is frequently targeted for bioisosteric replacement to modulate properties such as cell permeability and to avoid potential metabolic liabilities like hydrolysis by esterases. cambridgemedchemconsulting.com A wide range of acidic and non-acidic groups can serve as replacements.

Acidic Bioisosteres: The most common acidic replacement for a carboxylic acid (the hydrolyzed form of the ester) is the tetrazole ring. drughunter.comnih.gov The tetrazole group has a similar pKa to a carboxylic acid and can engage in similar ionic and hydrogen bonding interactions. A classic example is the drug losartan, where replacing a carboxylic acid with a tetrazole led to a tenfold increase in potency. nih.gov

Heterocyclic Bioisosteres: Non-classical, non-acidic replacements include various five-membered heterocyclic rings such as oxadiazoles, triazoles, and oxazoles. drughunter.com These rings can mimic the hydrogen bonding pattern of the carboxylate group while often improving metabolic stability and pharmacokinetic profiles. drughunter.com For example, 1,3,4-oxadiazole (B1194373) derivatives have been synthesized from indole hydrazide precursors, demonstrating a practical route to such analogues. nih.gov

Table 2: Common Bioisosteric Replacements for Cyano and Carboxylate Groups

| Original Group | Bioisostere Examples | Rationale for Replacement | Reference |

|---|---|---|---|

| Cyano (-CN) | Fluorine (-F), Chlorine (-Cl) | Mimics electronic properties and size. | cambridgemedchemconsulting.comresearchgate.netchimia.ch |

| Carboxylate (-COOR) | Tetrazole, Hydroxamic Acid, Sulfonamide | Mimics acidic character (pKa) and H-bonding. | drughunter.comnih.gov |

| Carboxylate (-COOR) | Oxadiazole, Triazole, Oxazole | Mimics H-bonding pattern, improves metabolic stability. | nih.govdrughunter.com |

Stereochemical Considerations in Derivative Synthesis

When synthesizing derivatives of this compound, particularly those involving the formation of new chiral centers, stereochemistry becomes a critical consideration. The introduction of stereocenters can lead to the formation of enantiomers or diastereomers, which may exhibit different biological activities and physicochemical properties.

A relevant example can be found in the synthesis of complex spiro[indole-3,4'-pyridine] derivatives. These syntheses, which can start from isatin (B1672199) (an indole-2,3-dione), often involve multi-component reactions that create a spirocyclic center at the C3 position of the indole ring. nih.gov Such reactions can result in a mixture of stereoisomers. For example, the four-component reaction of isatins, malononitrile, and other reagents has been shown to yield mixtures of isomeric products, including diastereomers. nih.gov The characterization and determination of the ratio of these isomers require sophisticated analytical techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Controlling the stereochemical outcome is a significant synthetic challenge. Strategies to achieve stereocontrol include:

Chiral Pool Synthesis: Using enantiomerically pure starting materials.

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one stereoisomer over another.

Diastereoselective Reactions: Designing reactions where an existing stereocenter in the molecule directs the formation of a new stereocenter.

Chiral Resolution: Separating a racemic mixture of enantiomers, often through chromatography with a chiral stationary phase or by forming diastereomeric salts with a chiral resolving agent.

Structure-Reactivity Relationship Studies in Analogous Compounds

The reactivity of the indole scaffold is heavily influenced by the nature and position of its substituents. Structure-reactivity relationships explore how these structural features dictate the chemical behavior of the molecule in various transformations. The this compound contains two strong electron-withdrawing groups (EWG), the 5-cyano and the 6-carboxylate, which significantly deactivate the benzene (B151609) portion of the indole ring towards electrophilic aromatic substitution.

This electronic modification, however, can be exploited in other reactions. For example, in palladium-catalyzed cascade reactions of functionalized alkynes derived from indoles, the electronic properties of substituents on the indole ring can determine the reaction pathway. acs.org The competition between different modes of cyclization, such as a 5-exo-dig versus a 6-endo-dig cyclization, can be tuned by the substituents, leading to divergent synthesis of different heterocyclic systems like pyrrolizines or indolizinones. acs.orgacs.org

Future Research Perspectives and Challenges

Development of Greener and More Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic molecules like indole (B1671886) derivatives has traditionally relied on methods that are often resource-intensive and generate significant waste. The modern emphasis on green chemistry necessitates the development of more sustainable synthetic routes. For indole synthesis, this includes catalyst-free methods and the use of environmentally benign solvents like water or ethanol (B145695). rsc.orgacs.org

Recent advancements have shown the feasibility of one-pot multicomponent reactions in water at ambient temperatures to produce complex heterocyclic structures. acs.org For instance, the synthesis of pyrido[2,3-d:6,5-d']dipyrimidines has been achieved in water without a catalyst, demonstrating the potential for aqueous media to facilitate complex organic transformations. acs.org Similarly, diversity-oriented synthesis approaches have utilized ethanol as a green solvent to create various indole-fused scaffolds under mild conditions. rsc.org

Applying these principles to the synthesis of methyl 5-cyano-1H-indole-6-carboxylate could involve adapting existing indole syntheses, such as the Fischer or Reissert methods, to greener conditions. bhu.ac.in The challenge lies in maintaining high yields and regioselectivity while replacing traditional organic solvents and harsh reagents.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Indole Derivatives

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Solvent | Typically organic solvents (e.g., DMF, Toluene) | Water, Ethanol, or solvent-free conditions rsc.orgacs.org |

| Catalyst | Often requires Lewis or protic acids (e.g., ZnCl₂, H₂SO₄) bhu.ac.in | Catalyst-free, biocatalysts, or reusable catalysts acs.org |

| Energy Input | Often requires high temperatures and prolonged reaction times bhu.ac.in | Ambient temperature, microwave, or ultrasound irradiation acs.org |

| Atom Economy | Can be low due to multi-step processes and use of protecting groups | High, often through one-pot or multicomponent reactions acs.org |

| Byproducts | Can generate significant stoichiometric waste | Minimal waste generation |

Future research should focus on designing a synthetic pathway for this compound that incorporates these green principles from the outset, potentially starting from readily available precursors and utilizing a water-mediated, catalyst-free cyclization as the key step.

Advancements in High-Throughput Synthesis and Screening for Chemical Libraries

The indole scaffold is a major target for the construction of small-molecule libraries used in drug discovery and materials science. nih.gov High-throughput synthesis (HTS) and diversity-oriented synthesis (DOS) are powerful strategies for rapidly generating large collections of structurally diverse compounds. nih.govrsc.org For indole derivatives, methods have been developed that allow for the creation of libraries of highly substituted compounds through techniques like palladium-catalyzed cross-coupling reactions. nih.gov

These strategies often employ a solid support, such as a resin, which facilitates the purification process and allows for the parallel synthesis of many distinct molecules. nih.gov For example, a 42-member library of highly substituted indoles was constructed using Sonogashira and Suzuki-Miyaura cross-coupling reactions on a solid support, with an average yield of 46% and purity of 94%. nih.gov The development of DNA-encoded libraries represents another frontier, enabling the synthesis and screening of vast numbers of compounds through on-DNA chemical transformations. acs.org

For this compound, its structure is well-suited for inclusion in such libraries. The N-H of the indole ring, the cyano group, and the ester can all be targeted for further functionalization, creating a branching point for diversification.

Table 2: Strategies for High-Throughput Synthesis of Indole Libraries

| Strategy | Description | Key Advantages | Relevant Chemistry Example |

| Parallel Synthesis | Simultaneous synthesis of a large number of compounds in separate reaction vessels. | Rapid generation of discrete compounds; easy to track. | Pd-catalyzed coupling reactions on 3-iodoindoles to create a 42-member library. nih.gov |

| Diversity-Oriented Synthesis (DOS) | Synthesis of structurally complex and diverse molecules from simple starting materials in a divergent fashion. | Explores broader chemical space; generates novel scaffolds. nih.gov | Reagent-based control to convert tryptamine (B22526) into three different indole-fused scaffolds. rsc.org |

| On-DNA Synthesis | Chemical reactions are performed on molecules attached to DNA tags, creating vast libraries. | Allows for the creation and screening of enormous libraries. | On-DNA Sonogashira coupling and intramolecular ring closure to form multisubstituted indoles. acs.org |

| High-Throughput Screening (HTS) | Rapid, automated testing of large numbers of compounds for a specific property. | Efficiently identifies "hits" from large libraries. | Use of stable indole-based probes for high-throughput screening of drug-protein binding. nih.gov |

Future work could involve developing a robust solid-phase synthesis route starting from a resin-bound precursor to this compound. This would enable the rapid generation of a focused library of derivatives by reacting the cyano and ester functionalities with a diverse set of building blocks.

Deeper Mechanistic Understanding of Complex Reactions Involving the Compound

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The synthesis of indoles can proceed through various mechanisms depending on the chosen method. For example, some palladium-catalyzed indole syntheses involve a Pd(II)/Pd(0) redox cycle that includes steps like intramolecular C–H palladation and reductive elimination. thieme-connect.com In other cases, carbonylative cyclizations can proceed via the insertion of carbon monoxide into a palladium-carbon bond. beilstein-journals.org

The functional groups of this compound—the cyano (nitrile) and ester groups—also have well-studied reactivity. Nitriles can be hydrolyzed to carboxylic acids or reduced to amines. youtube.com The mechanism of cyanohydrin formation from a carbonyl and a cyanide anion, for instance, involves a nucleophilic attack followed by a proton transfer. youtube.com While not a direct reaction of the target compound, understanding these fundamental mechanisms provides insight into its potential transformations.

A multi-component reaction to form 5-cyanouracils was studied mechanistically, revealing that the reaction proceeds through a stable intermediate that undergoes a base-catalyzed intramolecular cyclization. nih.gov Such detailed mechanistic studies, often employing techniques like NMR spectroscopy, are essential for controlling complex reaction cascades.

Table 3: Mechanistic Insights into Relevant Indole and Nitrile Reactions

| Reaction Type | Key Mechanistic Steps | Intermediate Species |

| Pd-Catalyzed Indole Synthesis | Electrophilic palladation, intramolecular C-H activation, reductive elimination, Pd(0) oxidation. thieme-connect.com | Palladacycle V thieme-connect.com |

| Carbonylative Indole Synthesis | Oxidative addition, CO insertion, nucleophilic displacement, reductive elimination. beilstein-journals.org | ArCH₂–PdII–Cl complex beilstein-journals.org |

| Cyanohydrin Formation (Acidic) | Protonation of carbonyl, nucleophilic attack by cyanide. youtube.com | Protonated carbonyl intermediate youtube.com |

| Multi-component Cyanouracil Synthesis | Formation of a stable Z-isomer intermediate, followed by general-base-catalyzed intramolecular cyclization. nih.gov | Z-3a-c isomers nih.gov |

A key challenge is to elucidate the specific mechanisms of reactions involving this compound. Future research could use isotopic labeling studies and in-situ reaction monitoring to understand, for example, the precise pathway of a palladium-catalyzed derivatization at the C-2 or C-3 position, and how the electron-withdrawing cyano and carboxylate groups influence the regioselectivity of these reactions.

Integration of Computational Chemistry with Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. It allows scientists to predict molecular properties, study reaction mechanisms, and rationalize experimental observations, thereby guiding experimental design. niscpr.res.inacs.org For indole derivatives, DFT studies have been used to calculate heats of formation, evaluate relative stability, and investigate the electronic properties of substituted systems. niscpr.res.inniscpr.res.in

Computational methods are particularly powerful for understanding reaction mechanisms and enantioselectivity. For instance, DFT calculations have been used to study the Friedel-Crafts reaction of indoles, successfully predicting the experimentally observed enantioselectivities by comparing the energies of competing transition structures. acs.org Such models can identify key interactions, like hydrogen bonding between the catalyst and substrates, that determine the reaction's outcome. acs.org DFT has also been employed to study the polymerization mechanisms of indole, identifying the most likely sites for linkage and the relative stability of different polymer conformations. capes.gov.br

Table 4: Applications of Computational Chemistry in Indole Research

| Application | Computational Method | Information Gained | Reference |

| Thermochemistry | DFT (B3LYP/6-31G) | Calculation of heats of formation (HOF) for substituted indoles. | niscpr.res.inniscpr.res.in |

| Reaction Mechanism | DFT | Elucidation of transition states and energy barriers in Friedel-Crafts reactions. | acs.org |

| Polymerization Studies | DFT | Determination of the most stable linkage sites and conformations of polyindole. | capes.gov.br |

| Electronic Properties | DFT | Investigation of how donor-acceptor groups affect optical and electrochemical properties. | scispace.com |

For this compound, future research would benefit immensely from integrating computational modeling. DFT calculations could be used to predict the reactivity of different positions on the indole ring towards electrophilic or nucleophilic attack, guiding the design of selective functionalization strategies. Furthermore, modeling could help in designing derivatives with specific electronic properties for applications in materials science by predicting their HOMO-LUMO gaps and charge-transfer characteristics.

Exploration of Novel Chemical Reactivity Profiles and Applications in Materials Science

While indoles are heavily explored in a biological context, their unique electronic properties also make them attractive building blocks for functional organic materials. The exploration of novel reactivity that leads to materials with applications in organic electronics is a promising research avenue. This specifically excludes medical or biological uses to focus on the material properties of the resulting compounds.

π-conjugated organic molecules are fundamental to modern optoelectronics, finding use in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. researchgate.net Cyanostilbenes, which feature a cyano group on a conjugated system, are known for their interesting photophysical properties, such as aggregation-induced enhanced emission (AIEE), making them useful for solid-state lighting and sensing. researchgate.net The cyano group often plays a crucial role in tuning the electronic and photophysical characteristics of these materials. researchgate.net

Similarly, cyanine (B1664457) dyes, which are organic salts, have been modified to increase their volatility, allowing them to be used in vacuum-processed organic electronic devices for the first time. epfl.ch This demonstrates that even ionic organic compounds can be engineered for materials applications. This compound, with its electron-withdrawing cyano and carboxylate groups on a π-conjugated indole core, could serve as a valuable synthon for new organic electronic materials.

Table 5: Potential Materials Science Applications for Indole-Based Compounds

| Application Area | Relevant Material Class | Role of Indole/Functional Groups | Example Concept |

| Organic Electronics (OLEDs, OFETs) | π-conjugated polymers, small molecules | Indole acts as an electron-rich aromatic core; cyano groups act as electron acceptors. | Polymerizing derivatives of this compound to create a donor-acceptor polymer for organic photovoltaics. |

| Sensors | Functional dyes, luminophores | Changes in the indole's environment alter its fluorescence or electronic properties. | Creating a derivative that exhibits solvatochromism or binds to specific analytes, leading to a colorimetric or fluorescent response. |

| Functional Dyes | Cyanine-type dyes | The indole nucleus is a common component of cyanine chromophores. | Using the compound as a precursor to synthesize novel near-infrared absorbing cyanine dyes for thermal management applications. epfl.ch |

| Smart Materials | Photochromic/thermochromic materials | The conjugated system can be designed to undergo reversible structural changes in response to stimuli. | Designing a dimeric system linked from the indole nitrogen that can undergo light-induced cyclization and reversion. |

The primary challenge in this area is the synthetic development of larger, well-defined conjugated systems based on the this compound unit. Future research could focus on polymerization reactions or palladium-catalyzed cross-coupling reactions to extend the π-system and systematically study the resulting materials' optical and electronic properties, paving the way for their use in novel, non-biological technologies.

Q & A

Q. What are the recommended synthetic routes for methyl 5-cyano-1H-indole-6-carboxylate, and how can its purity be validated?

The synthesis typically involves multi-step functionalization of indole precursors. For example, nitrile introduction at position 5 and esterification at position 6 can be achieved via palladium-catalyzed cyanation and ester coupling reactions. Purity validation requires chromatographic methods (HPLC or TLC) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity . Mass spectrometry (HRMS) is critical for verifying molecular weight and detecting impurities .

Q. How can researchers assess the stability of this compound under laboratory conditions?

Stability studies should include thermal analysis (TGA/DSC) to determine decomposition temperatures and storage conditions (e.g., inert atmosphere, low temperature). Accelerated stability testing under varying pH, humidity, and light exposure can identify degradation pathways. Note that existing data gaps, such as exact melting points or decomposition products, necessitate empirical characterization .

Q. What spectroscopic methods are optimal for characterizing this compound?

- ¹H/¹³C NMR : Resolve substituent positions (e.g., cyano at C5 vs. C6) via coupling patterns and chemical shifts.

- IR Spectroscopy : Confirm the presence of ester (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N stretch ~2200 cm⁻¹) groups.

- UV-Vis : Useful for studying electronic effects of the cyano and ester groups on π-conjugation .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, lab coat) and respiratory protection (P95/N95 masks) to avoid inhalation. Work in a fume hood, and avoid aqueous drainage due to potential ecotoxicity. Storage should be in airtight containers under inert gas, as indole derivatives are often moisture-sensitive .

Advanced Research Questions

Q. How do the 5-cyano and 6-carboxylate substituents influence the compound’s reactivity compared to other indole derivatives?

The electron-withdrawing cyano group at position 5 reduces electron density at the indole core, affecting electrophilic substitution patterns. The methyl ester at position 6 can undergo hydrolysis to a carboxylic acid, enabling further functionalization. Comparative studies with analogs (e.g., 5-nitro or 6-amide derivatives) reveal distinct reactivity in cross-coupling reactions and biological activity .

Q. What computational strategies can predict the biological or catalytic activity of this compound?

- Molecular Docking : Screen against target proteins (e.g., kinases) to predict binding affinity.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer interactions.

- QSAR Models : Correlate substituent effects with observed bioactivity (e.g., antimicrobial IC₅₀ values) .

Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. Phase annealing methods in SHELX-90 improve resolution for larger structures, critical for confirming regiochemistry and hydrogen-bonding networks .

Q. What analytical approaches address contradictions in reported physicochemical properties (e.g., melting points)?

Reproducibility studies using differential scanning calorimetry (DSC) can resolve discrepancies in thermal properties. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition, while dynamic vapor sorption (DVS) assesses hygroscopicity .

Q. How does the compound’s regiochemistry impact its potential as a pharmaceutical intermediate?

Positional isomers (e.g., 6-cyano-5-carboxylate) exhibit altered solubility and bioavailability. For instance, the 5-cyano group may enhance membrane permeability, while the 6-carboxylate facilitates salt formation. Structure-activity relationship (SAR) studies using analogs are essential for optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.